Cas no 6298-37-9 (Quinoxalin-6-amine)

Quinoxalin-6-amine is a heterocyclic aromatic compound featuring a quinoxaline core with an amine substituent at the 6-position. This structure imparts significant utility in pharmaceutical and agrochemical research, serving as a versatile intermediate for the synthesis of bioactive molecules. Its electron-rich aromatic system and nucleophilic amine group enable diverse functionalization, making it valuable in the development of ligands, catalysts, and drug candidates. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for selective modifications, supporting applications in medicinal chemistry and material science. High-purity grades are available to ensure reproducibility in synthetic workflows.
Quinoxalin-6-amine structure
Quinoxalin-6-amine structure
Product name:Quinoxalin-6-amine
CAS No:6298-37-9
MF:C8H7N3
Molecular Weight:145.16128
MDL:MFCD00462821
CID:46601
PubChem ID:253659703

Quinoxalin-6-amine 化学的及び物理的性質

名前と識別子

    • Quinoxalin-6-amine
    • 6-Aminoquinoxaline
    • 6-Quinoxalinamine
    • CHEBI:195096
    • EN300-43936
    • SY033487
    • Quinoxalin, 6-amino-
    • NSC41810
    • AB06131
    • Q-100726
    • F2158-0294
    • 6-quinoxalinylamine
    • JB5
    • DTXSID40285430
    • MFCD00462821
    • quinoxaline-6-ylamine
    • 5R-0605
    • VU0430673-1
    • Quinoxalin-6-ylamine
    • CS-W018250
    • AKOS000111811
    • UNII-63DFT3JVT4
    • Brimonidine tartrate impurity C [EP]
    • 6-Aminoquinoxaline, 95%
    • BRIMONIDINE TARTRATE IMPURITY C [EP IMPURITY]
    • SCHEMBL180342
    • BB 0217046
    • 63DFT3JVT4
    • 6-amino-quinoxaline
    • 6-chinoxalinamin
    • AE-842/31875017
    • 6298-37-9
    • AC-22555
    • Oprea1_827545
    • CHEMBL3353658
    • SDCCGMLS-0065959.P001
    • Z445162266
    • NSC-41810
    • FT-0621312
    • Oprea1_871228
    • quinoxaline, 6-amino-
    • A2490
    • STK735135
    • ALBB-013497
    • DB-011466
    • MDL: MFCD00462821
    • インチ: 1S/C8H7N3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,9H2
    • InChIKey: MSGRFBKVMUKEGZ-UHFFFAOYSA-N
    • SMILES: NC1=CC2=C(C=C1)N=CC=N2
    • BRN: 117309

計算された属性

  • 精确分子量: 145.06400
  • 同位素质量: 145.063997
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 137
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • XLogP3: 何もない
  • 互变异构体数量: 4
  • トポロジー分子極性表面積: 51.8

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.2109 (rough estimate)
  • ゆうかいてん: 157.0 to 161.0 deg-C
  • Boiling Point: 254.27°C (rough estimate)
  • フラッシュポイント: 180.5 °C
  • Refractive Index: 1.5400 (estimate)
  • PSA: 51.80000
  • LogP: 1.79320
  • Solubility: 未確定

Quinoxalin-6-amine Security Information

  • Symbol: GHS07
  • Prompt:に警告
  • Signal Word:Warning
  • 危害声明: H302,H315,H319
  • Warning Statement: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 22-36/38
  • セキュリティの説明: S24/25
  • 危険物標識: Xi
  • HazardClass:IRRITANT
  • 储存条件:Store at room temperature
  • Risk Phrases:R36/37/38
  • 安全术语:S24/25

Quinoxalin-6-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Quinoxalin-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A161746-25g
Quinoxalin-6-amine
6298-37-9 95%
25g
$39.0 2025-02-21
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB06870-10g
Quinoxalin-6-amine
6298-37-9 97%
10g
253.00 2021-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD108203-250mg
Quinoxalin-6-amine
6298-37-9 95%
250mg
¥22.0 2024-04-17
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S49301-1g
6-Aminoquinoxaline
6298-37-9 95%
1g
¥80.00 2021-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A61510-1g
Quinoxalin-6-amine
6298-37-9 95%
1g
¥108.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A61510-5g
Quinoxalin-6-amine
6298-37-9 95%
5g
¥278.0 2022-04-28
Life Chemicals
F2158-0294-5g
6-Quinoxalinamine
6298-37-9 95%+
5g
$60.0 2023-11-21
BAI LING WEI Technology Co., Ltd.
177937-1G
6-Aminoquinoxaline, 99%
6298-37-9 99%
1G
¥ 135 2021-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD108203-1g
Quinoxalin-6-amine
6298-37-9 95%
1g
¥28.0 2024-04-17
ChemScence
CS-W018250-25g
Quinoxalin-6-amine
6298-37-9 99.49%
25g
$71.0 2022-04-26

Quinoxalin-6-amine 関連文献

Quinoxalin-6-amineに関する追加情報

Introduction to Quinoxalin-6-amine (CAS No: 6298-37-9)

Quinoxalin-6-amine, with the chemical formula C₆H₆N₂, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the quinoxaline class, a family of molecules known for their diverse biological activities. The CAS number 6298-37-9 uniquely identifies this substance, ensuring precise classification and reference in scientific literature and industrial applications.

The structural framework of Quinoxalin-6-amine consists of a fused ring system comprising a benzene ring and a pyrazine ring, with an amine functional group attached to the sixth carbon atom of the quinoxaline core. This particular arrangement imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of the amine group also allows for further functionalization, enabling chemists to tailor its properties for specific applications.

In recent years, Quinoxalin-6-amine has been extensively studied for its potential in drug discovery. One of the most compelling areas of research involves its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, derivatives of this molecule have shown promise in inhibiting certain enzymes implicated in inflammatory diseases and cancer. The ability to modify the quinoxaline core while retaining its core biological activity has made it a versatile tool for medicinal chemists.

Recent advancements in computational chemistry have further enhanced the understanding of Quinoxalin-6-amine's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to various protein receptors, suggesting its potential as an antagonist or agonist in therapeutic contexts. These findings have spurred interest in developing more potent and selective derivatives for clinical use.

The synthesis of Quinoxalin-6-amine typically involves multi-step organic reactions, starting from readily available precursors. One common synthetic route involves the condensation of o-amino benzaldehyde with formamide under acidic conditions, followed by cyclization to form the quinoxaline core. Subsequent functionalization at the sixth position introduces the amine group, which is crucial for biological activity. These synthetic pathways have been optimized to ensure high yields and purity, making Quinoxalin-6-amine accessible for further research and development.

The pharmacological profile of Quinoxalin-6-amine has been explored in several preclinical studies. Notably, researchers have investigated its effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Preliminary results indicate that certain derivatives exhibit inhibitory activity comparable to existing therapeutic agents, while demonstrating improved selectivity and reduced side effects. These findings hold promise for developing novel anti-inflammatory drugs based on the quinoxaline scaffold.

In addition to its anti-inflammatory potential, Quinoxalin-6-amine has shown promise in other therapeutic areas. Studies have demonstrated its ability to modulate neurotransmitter receptors, making it a candidate for treating neurological disorders such as depression and anxiety. The compound's ability to cross the blood-brain barrier has also been an area of interest, as it could facilitate targeted delivery to central nervous system (CNS) receptors. Further research is ongoing to fully elucidate these mechanisms and explore new applications.

The chemical stability and solubility profile of Quinoxalin-6-amine are critical factors influencing its pharmaceutical applicability. This compound exhibits good stability under standard storage conditions but may degrade under extreme pH or temperature conditions. Solubility studies have shown that it is moderately soluble in polar organic solvents such as methanol and ethanol but poorly soluble in water. These properties necessitate careful formulation strategies to ensure efficacy and stability in final drug products.

The industrial production of Quinoxalin-6-amine adheres to stringent quality control measures to meet pharmaceutical standards. Manufacturers employ advanced purification techniques such as recrystallization and chromatography to achieve high-purity compounds. Additionally, analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm structural integrity and purity before release.

The environmental impact of synthesizing and handling Quinoxalin-6-amine is another important consideration. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, catalytic methods using transition metals have been explored as alternatives to traditional acid-catalyzed reactions. Such innovations align with broader sustainability goals in pharmaceutical manufacturing.

In conclusion, Quinoxalin-6-amine (CAS No: 6298-37-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for designing bioactive molecules with applications ranging from anti-inflammatory agents to CNS therapeutics. Ongoing research continues to uncover new aspects of its pharmacology and synthetic possibilities, ensuring its continued relevance in drug discovery efforts.

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